molecular formula C6H15Cl2N3O B2805457 4-Aminopiperidine-1-carboxamide dihydrochloride CAS No. 1909327-60-1

4-Aminopiperidine-1-carboxamide dihydrochloride

Cat. No.: B2805457
CAS No.: 1909327-60-1
M. Wt: 216.11
InChI Key: MGZFMXHDHVVYNF-UHFFFAOYSA-N
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Description

4-Aminopiperidine-1-carboxamide dihydrochloride is a chemical compound with the molecular formula C6H15Cl2N3O . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13N3O.2ClH/c7-5(10)6(8)1-3-9-4-2-6;;/h9H,1-4,8H2,(H2,7,10);2*1H . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The molecular weight of the compound is 216.11 .

Scientific Research Applications

Hydrogen Storage Applications

4-Aminopiperidine-1-carboxamide dihydrochloride has been studied for its applications in reversible organic hydrogen storage, particularly for hydrogen-powered fuel cells. Substituted piperidines, including 4-aminopiperidine, have shown promise due to their structural features that potentially lower the enthalpy of dehydrogenation. Research indicates that electron-donating or conjugated substituents attached to the piperidine ring can significantly increase the rate of catalytic dehydrogenation. However, certain compounds may exhibit undesired side reactions, such as alkyl transfer, C–O and C–N cleavage, and disproportionation under specific conditions (Cui et al., 2008).

Protein Binding Interactions

In the realm of biochemical research, acylated 4-aminopiperidine-4-carboxylic acid residues have been examined for their binding interactions with the Grb2 SH2 domain. By placing a 4-aminopiperidine-4-carboxylic acid residue in the pTyr+1 position of a Grb2 SH2 domain-binding peptide and acylating it with various groups, a library of compounds was created. This approach aimed to explore potential binding interactions, revealing that phenylethyl carbamate and phenylbutyrylamide functionalities yielded the highest affinities (Kang et al., 2007).

Drug Design and Metabolism

The metabolism of 4-aminopiperidine drugs by cytochrome P450s has been a significant area of study, particularly concerning CYP3A4, which catalyzes the N-dealkylation reaction of these therapeutic agents. Research utilizing molecular mechanics-based docking and quantum mechanics-based reactivity calculations, alongside experimental data, has shed light on the molecular interactions essential for the N-dealkylation process. This work suggests that structure-based drug design could be a promising approach to optimize drug metabolism, highlighting the role of specific active site residues and the reactivity of side chain hydrogens in catalysis (Sun & Scott, 2011).

Enzyme Inhibition

Piperazine and 4-aminopiperidine carboxamides/carbamates based on a pyrroloquinoxaline scaffold have been developed as inhibitors of the endocannabinoid catabolizing enzymes FAAH and MAGL. Through structure–activity relationships and molecular modelling studies, the structural requirements for dual FAAH/MAGL inhibition were defined. This research has led to the identification of compounds with a balanced inhibitory profile against both enzymes, providing insights into the design of enzyme inhibitors (Brindisi et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

4-Aminopiperidine-1-carboxamide dihydrochloride is primarily targeted towards Histone Deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in cell regulation, as it can influence gene expression.

Mode of Action

The compound interacts with its targets by inhibiting the activity of HDACs . This inhibition occurs at a concentration of 1 μM . By inhibiting HDACs, the compound prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure. This can result in changes in gene expression.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histone acetylation and deacetylation pathway . By inhibiting HDACs, the compound disrupts this pathway, leading to an increase in acetylated histones. This can affect various downstream processes, including gene expression, protein function, and cell behavior.

Result of Action

The inhibition of HDACs by this compound can lead to changes in gene expression . This can have various molecular and cellular effects, depending on the specific genes that are affected. For example, changes in gene expression could influence cell growth, differentiation, and survival.

Properties

IUPAC Name

4-aminopiperidine-1-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.2ClH/c7-5-1-3-9(4-2-5)6(8)10;;/h5H,1-4,7H2,(H2,8,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZFMXHDHVVYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909327-60-1
Record name 4-aminopiperidine-1-carboxamide dihydrochloride
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